molecular formula C24H26N2O3 B331808 10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B331808
M. Wt: 390.5 g/mol
InChI Key: YDDKXSZTPZQALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a one-pot three-component synthesis using calcium chloride in refluxing ethanol has been reported for similar compounds . The reaction conditions typically involve heating and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce an alcohol .

Scientific Research Applications

10-acetyl-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research. It has been studied for its potential as a corrosion inhibitor for mild steel in acidic conditions . Additionally, derivatives of benzodiazepines have shown promise in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticonvulsant activities . The compound’s unique structure makes it a valuable candidate for further exploration in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system . This leads to a calming effect, making these compounds useful in treating anxiety and related disorders. The exact pathways and molecular interactions can vary depending on the specific structure of the benzodiazepine derivative.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

5-acetyl-6-(3-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H26N2O3/c1-15(27)26-20-11-6-5-10-18(20)25-19-13-24(2,3)14-21(28)22(19)23(26)16-8-7-9-17(12-16)29-4/h5-12,23,25H,13-14H2,1-4H3

InChI Key

YDDKXSZTPZQALC-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC=C4)OC

Origin of Product

United States

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